molecular formula C9H21ClN2O2S B1524987 1-(Pentane-1-sulfonyl)piperazine hydrochloride CAS No. 1311317-40-4

1-(Pentane-1-sulfonyl)piperazine hydrochloride

Cat. No.: B1524987
CAS No.: 1311317-40-4
M. Wt: 256.79 g/mol
InChI Key: DFCDSOOUZKVUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(Pentane-1-sulfonyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are known for their use in pharmaceuticals, and this compound may serve as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Safety and Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

The synthesis of 1-(Pentane-1-sulfonyl)piperazine hydrochloride involves the reaction of piperazine with pentane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity .

Chemical Reactions Analysis

1-(Pentane-1-sulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Pentane-1-sulfonyl)piperazine hydrochloride is not well-documented. piperazine derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

1-(Pentane-1-sulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

  • 1-(Butane-1-sulfonyl)piperazine hydrochloride
  • 1-(Hexane-1-sulfonyl)piperazine hydrochloride
  • 1-(Phenylsulfonyl)piperazine hydrochloride

These compounds share similar structural features but differ in the length or nature of the sulfonyl substituent. The uniqueness of this compound lies in its specific sulfonyl group, which can influence its chemical reactivity and biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields

Properties

IUPAC Name

1-pentylsulfonylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-2-3-4-9-14(12,13)11-7-5-10-6-8-11;/h10H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCDSOOUZKVUHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCS(=O)(=O)N1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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